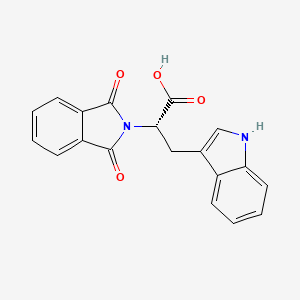

RG108

Vue d'ensemble

Description

C'est une petite molécule qui a suscité un intérêt considérable en raison de sa capacité à inhiber la méthylation de l'ADN, une modification épigénétique cruciale impliquée dans la régulation de l'expression des gènes et la stabilité du génome . RG108 a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la recherche sur le cancer et de la thérapie épigénétique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de RG108 implique la réaction du L-tryptophane avec l'anhydride phtalique. Le processus comprend généralement les étapes suivantes :

Réaction de condensation : Le L-tryptophane est mis en réaction avec l'anhydride phtalique en présence d'un solvant approprié tel que l'acide acétique ou la diméthylformamide (DMF).

Chauffage : Le mélange réactionnel est chauffé pour faciliter la formation du composé N-phtalyl-L-tryptophane.

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir du this compound pur.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, de l'utilisation de solvants et des techniques de purification pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : RG108 subit principalement des réactions liées à son rôle d'inhibiteur de la méthyltransférase de l'ADN. Ces réactions incluent :

Liaison à la méthyltransférase de l'ADN : This compound se lie directement au site actif des enzymes méthyltransférases de l'ADN, inhibant leur activité.

Modulation épigénétique : En inhibant la méthyltransférase de l'ADN, this compound induit la déméthylation de l'ADN génomique, ce qui conduit à la réactivation des gènes épigénétiquement silencieux.

Réactifs et Conditions Courants :

Réactifs : L-tryptophane, anhydride phtalique, acide acétique, diméthylformamide (DMF).

Conditions : Chauffage du mélange réactionnel, suivi de techniques de purification telles que la recristallisation ou la chromatographie.

Principaux produits formés : Le principal produit formé par la synthèse de this compound est le N-phtalyl-L-tryptophane. Dans les systèmes biologiques, this compound induit la déméthylation de l'ADN, ce qui conduit à la réactivation des gènes suppresseurs de tumeurs et d'autres gènes épigénétiquement silencieux .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound a été étudié pour son potentiel à réactiver les gènes suppresseurs de tumeurs en inhibant la méthyltransférase de l'ADN, ce qui en fait un candidat prometteur pour la thérapie du cancer.

Thérapie épigénétique : This compound est utilisé pour étudier les effets de la méthylation et de la déméthylation de l'ADN sur l'expression des gènes et la stabilité du génome.

Neurobiologie : This compound a été étudié pour son potentiel à moduler les changements épigénétiques dans les troubles neurologiques.

Cardiologie : La recherche a exploré l'utilisation de this compound pour moduler les changements épigénétiques dans les maladies cardiovasculaires.

Recherche sur les cellules souches : This compound a été utilisé pour améliorer le reprogrammage des cellules somatiques en cellules souches pluripotentes induites (iPSC).

5. Mécanisme d'Action

This compound exerce ses effets en se liant directement au site actif des enzymes méthyltransférases de l'ADN, inhibant ainsi leur activité. Cette inhibition empêche la méthylation des résidus cytosine de l'ADN, ce qui conduit à la déméthylation de l'ADN génomique . Le processus de déméthylation entraîne la réactivation des gènes épigénétiquement silencieux, y compris les gènes suppresseurs de tumeurs . This compound cible spécifiquement la méthyltransférase 1 de l'ADN (DNMT1), qui joue un rôle crucial dans le maintien des schémas de méthylation de l'ADN pendant la réplication de l'ADN .

Applications De Recherche Scientifique

RG108 has a wide range of scientific research applications, including but not limited to:

Epigenetic Therapy: this compound is used to study the effects of DNA methylation and demethylation on gene expression and genome stability.

Neurobiology: this compound has been investigated for its potential to modulate epigenetic changes in neurological disorders.

Cardiology: Research has explored the use of this compound in modulating epigenetic changes in cardiovascular diseases.

Stem Cell Research: this compound has been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).

Mécanisme D'action

RG108 exerts its effects by directly binding to the active site of DNA methyltransferase enzymes, thereby inhibiting their activity. This inhibition prevents the methylation of cytosine residues in DNA, leading to the demethylation of genomic DNA . The demethylation process results in the reactivation of epigenetically silenced genes, including tumor suppressor genes . This compound specifically targets DNA methyltransferase 1 (DNMT1), which plays a crucial role in maintaining DNA methylation patterns during DNA replication .

Comparaison Avec Des Composés Similaires

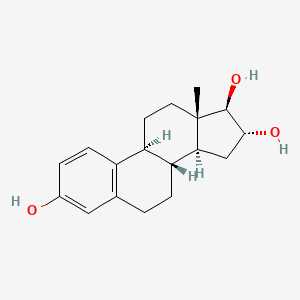

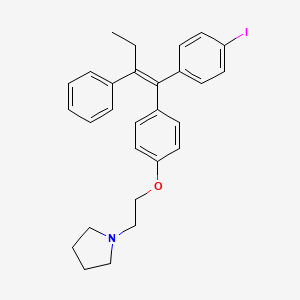

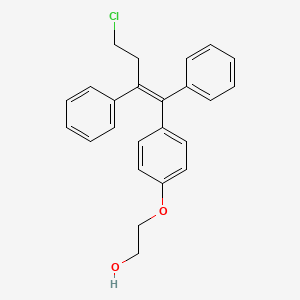

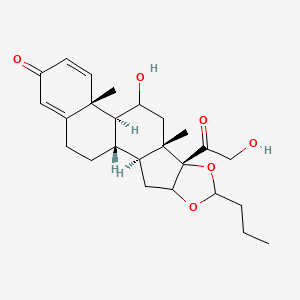

RG108 est unique parmi les inhibiteurs de la méthyltransférase de l'ADN en raison de sa structure non-nucléosidique et de son mécanisme d'action spécifique. Des composés similaires incluent :

La structure non-nucléosidique de this compound lui permet d'inhiber la méthyltransférase de l'ADN sans provoquer de piégeage covalent de l'enzyme, ce qui en fait un outil précieux pour étudier les modifications épigénétiques et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

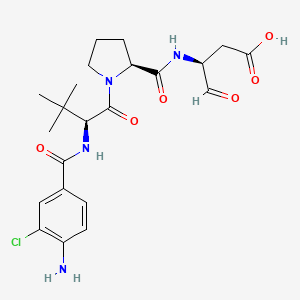

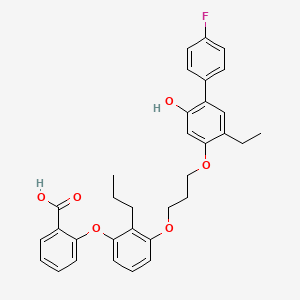

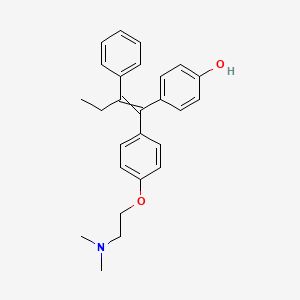

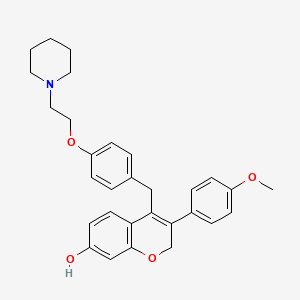

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)